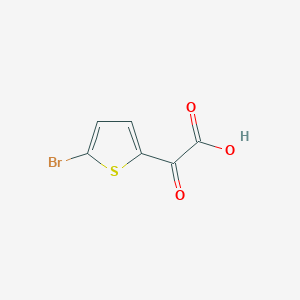

2-(5-Bromothiophen-2-yl)-2-oxoacetic acid

Vue d'ensemble

Description

"2-(5-Bromothiophen-2-yl)-2-oxoacetic acid" belongs to a class of thiophene-based derivatives known for their varied chemical activities and structural importance in organic synthesis. These compounds have been synthesized through various methods, including the Suzuki cross-coupling reaction, highlighting their significance in medicinal chemistry and material science due to their unique chemical and physical properties (Rasool et al., 2020).

Synthesis Analysis

The synthesis of thiophene-based derivatives, including those related to "2-(5-Bromothiophen-2-yl)-2-oxoacetic acid," often involves the Suzuki cross-coupling reaction. This method allows for the introduction of various aryl groups into the thiophene ring, leading to a wide range of derivatives with moderate to good yields. The process utilizes 5-bromothiophene-2-carboxylic acid as a precursor, coupled with different arylboronic acids under optimal conditions (Rizwan et al., 2021).

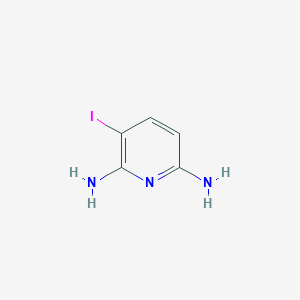

Molecular Structure Analysis

The molecular structure of thiophene derivatives has been characterized using various spectroscopic techniques, including NMR, IR, and X-ray crystallography. These studies reveal detailed insights into the electronic and structural features of the compounds, including bond lengths, angles, and molecular conformations. Density functional theory (DFT) calculations further provide a deeper understanding of the electronic properties and reactivity indices of these molecules (Sharma et al., 2022).

Chemical Reactions and Properties

Thiophene-based derivatives undergo various chemical reactions, including bromination, Suzuki cross-coupling, and further functionalization, leading to a wide array of compounds with diverse chemical properties. These reactions are pivotal for modifying the structural framework and introducing functional groups that impart specific properties to the molecules, such as improved spasmolytic activity or enhanced reactivity for further chemical transformations (Geiger et al., 2014).

Applications De Recherche Scientifique

Synthesis and Biological Activity

2-(5-Bromothiophen-2-yl)-2-oxoacetic acid serves as a pivotal intermediate in the synthesis of various thiophene-based derivatives. These derivatives are synthesized through Suzuki cross-coupling reactions, demonstrating a broad spectrum of biological activities. For instance, thiophene-based derivatives exhibit significant spasmolytic effects, with some compounds showing excellent spasmolytic activity, highlighted by their effective concentration values (Rasool et al., 2020). Additionally, the antibacterial and antifungal properties of these derivatives have been explored, showcasing their potential as antimicrobial agents. A study on 5-bromothiophene-based 3,4-dihydropyrimidin-2-(1H)-(thi)ones revealed their promising antibacterial and antifungal activities, underlining the drug-like nature of these compounds (Sharma et al., 2022).

Structural and Electronic Properties

The structural and electronic properties of thiophene-based derivatives are crucial for understanding their reactivity and stability. Density Functional Theory (DFT) calculations provide insights into the electronic structure, reactivity descriptors, and nonlinear optical (NLO) responses of these compounds. This computational approach aids in identifying the most reactive and stable molecules among the synthesized derivatives, facilitating the design of compounds with desired properties (Rizwan et al., 2021).

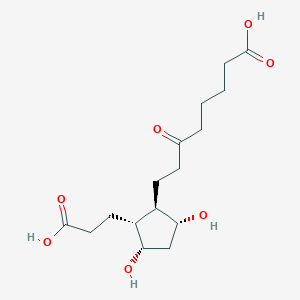

Antioxidant and Anticancer Activities

The antioxidant and anticancer potentials of thiophene-based compounds are significant areas of research. Certain derivatives have been synthesized and evaluated for their antioxidant activities, displaying considerable inhibitory capacities. These findings are supported by molecular docking analyses, which provide further insights into the interactions between these compounds and biological targets, potentially leading to the development of new therapeutic agents (Althagafi, 2022).

Material Science Applications

Beyond biological activities, thiophene-based derivatives have applications in material science, particularly in the field of conductive polymers. The chain-growth cationic polymerization of 2-halogenated thiophenes, facilitated by Bronsted acids, allows for the preparation of highly solution-processable and conductive poly(alkylthiothiophene)s. This polymerization technique offers a versatile method for producing conductive materials with potential applications in electronics and optoelectronics (Balasubramanian et al., 2014).

Safety And Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Propriétés

IUPAC Name |

2-(5-bromothiophen-2-yl)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrO3S/c7-4-2-1-3(11-4)5(8)6(9)10/h1-2H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLMOPFHUYOWWOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Bromothiophen-2-yl)-2-oxoacetic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(Benzyloxy)carbonyl]-2-indolinecarboxylic acid](/img/structure/B31686.png)